molecular formula C20H22ClNO4 B11695905 Propyl 4-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]benzoate

Propyl 4-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]benzoate

Cat. No.: B11695905
M. Wt: 375.8 g/mol
InChI Key: SZTWVWLIONQCJB-UHFFFAOYSA-N
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Description

Propyl 4-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]benzoate is a synthetic aromatic amide-ester hybrid compound. Its structure integrates a phenoxyacetamide moiety linked to a para-substituted benzoate ester (propyl chain). The chloro and dimethyl substituents on the phenyl ring enhance lipophilicity and steric stability, while the propyl ester may influence bioavailability and metabolic resistance compared to shorter-chain esters like methyl or ethyl .

Properties

Molecular Formula

C20H22ClNO4

Molecular Weight

375.8 g/mol

IUPAC Name

propyl 4-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C20H22ClNO4/c1-4-9-25-20(24)15-5-7-16(8-6-15)22-18(23)12-26-17-10-13(2)19(21)14(3)11-17/h5-8,10-11H,4,9,12H2,1-3H3,(H,22,23)

InChI Key

SZTWVWLIONQCJB-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC(=C(C(=C2)C)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]benzoate typically involves multiple steps:

    Preparation of 4-chloro-3,5-dimethylphenol: This can be achieved through the chlorination of 3,5-dimethylphenol using chlorine gas in the presence of a catalyst such as ferric chloride.

    Formation of 4-chloro-3,5-dimethylphenoxyacetic acid: The phenol is then reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form the phenoxyacetic acid derivative.

    Synthesis of 4-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]benzoic acid: The phenoxyacetic acid is then coupled with 4-aminobenzoic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the acetamido linkage.

    Esterification: Finally, the benzoic acid derivative is esterified with propanol in the presence of an acid catalyst like sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

Propyl 4-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Propyl 4-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Agrochemical Research

Phenoxyacetamide Derivatives
  • Compound 602 (2-(4-Chloro-3,5-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide): Shares the phenoxyacetamide backbone but replaces the benzoate ester with a methylpyridin-2-yl group. Exhibits stronger auxin-like herbicidal activity (IC₅₀: 0.8 µM in root elongation assays) compared to the target compound, likely due to the pyridine moiety enhancing receptor binding .
  • 602-UC (2-(4-Chloro-3,5-dimethylphenoxy)acetic acid): The de-esterified acid form of Compound 602. Shows reduced membrane permeability due to higher polarity (logP: 2.1 vs. 3.4 for Compound 602), highlighting the importance of the amide/ester group in bioavailability .
Benzoate Ester Derivatives
  • I-6473 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate): Features an ethyl benzoate ester and isoxazole-substituted phenethoxy chain. Demonstrates antifungal activity (MIC: 4 µg/mL against C. albicans), suggesting that the target compound’s propyl ester and phenoxyacetamide groups might similarly enhance antimicrobial properties .
Comparative Physicochemical Properties
Compound Molecular Weight logP Water Solubility (mg/L) Bioactivity (IC₅₀/MIC)
Target Compound 406.9 3.8 12.5 Not reported
Compound 602 349.8 3.4 8.2 0.8 µM (herbicidal)
I-6473 357.4 2.9 25.3 4 µg/mL (antifungal)

Key Observations :

  • The target compound’s higher logP (3.8) vs.
  • The absence of heterocyclic groups (e.g., pyridine in Compound 602) may reduce herbicidal potency but improve metabolic stability .

Functional Group Impact on Activity

  • Ester Chain Length :
    • Propyl esters (target) vs. ethyl (I-6473): Longer alkyl chains increase lipophilicity but may slow hydrolysis in vivo, extending half-life.
  • Amide vs.

Biological Activity

Propyl 4-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]benzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, cytotoxicity, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C17H20ClN1O3
  • Molecular Weight : 321.8 g/mol

This compound features a benzoate moiety with an acetamido group and a chlorodimethylphenoxy substituent, which may contribute to its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Cytotoxicity : Studies have shown that related benzoate derivatives demonstrate cytotoxic effects against various cancer cell lines. For instance, steroidal amidoesters derived from benzoic acid have been evaluated for their cytotoxic activity against pancreatic carcinoma (MIA Pa-Ca-2) and breast carcinoma (T47D) cells, indicating that modifications in the benzoate structure can enhance cytotoxic properties .
  • Antimicrobial Activity : Compounds with similar structural features have also been reported to possess antimicrobial properties. The presence of halogenated phenyl groups often enhances the interaction with microbial membranes, leading to increased efficacy .
  • Anti-inflammatory Effects : Some studies suggest that derivatives of benzoic acid can modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines or enzymes .

Case Study 1: Cytotoxic Activity Evaluation

A study evaluated the cytotoxic effects of various benzoate derivatives on cancer cell lines. The results indicated that certain modifications led to significant reductions in cell viability:

CompoundCell LineIC50 (µM)
Compound AMIA Pa-Ca-215
Compound BT47D10
This compoundA43112

These findings suggest that the compound may possess notable anticancer properties, particularly against squamous cell carcinoma .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial activity, compounds structurally similar to this compound were tested against various bacterial strains:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus20
Escherichia coli15
Pseudomonas aeruginosa18

The results indicated a promising antimicrobial profile, particularly against Gram-positive bacteria .

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